molecular formula C5H2Br2NNaO2S B13113324 Sodium 5,6-dibromopyridine-3-sulfinate

Sodium 5,6-dibromopyridine-3-sulfinate

Cat. No.: B13113324
M. Wt: 322.94 g/mol
InChI Key: JJRYCRUSEQXRRO-UHFFFAOYSA-M
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Description

Sodium 5,6-dibromopyridine-3-sulfinate is a chemical compound that belongs to the class of sulfinates It is characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring and a sulfinic acid group at the 3 position, which is neutralized by a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6-dibromopyridine-3-sulfinate typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the bromination of 3-pyridinesulfonic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions. The resulting dibromopyridine sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5,6-dibromopyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5,6-dibromopyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5,6-dibromopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the sulfinic acid group. These functional groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The exact pathways and molecular targets depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Sodium 3,5-dibromopyridine-2-sulfinate
  • Sodium 2,6-dibromopyridine-4-sulfinate
  • Sodium 4,5-dibromopyridine-3-sulfinate

Comparison: Sodium 5,6-dibromopyridine-3-sulfinate is unique due to the specific positioning of the bromine atoms and the sulfinic acid group, which confer distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C5H2Br2NNaO2S

Molecular Weight

322.94 g/mol

IUPAC Name

sodium;5,6-dibromopyridine-3-sulfinate

InChI

InChI=1S/C5H3Br2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

JJRYCRUSEQXRRO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1Br)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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